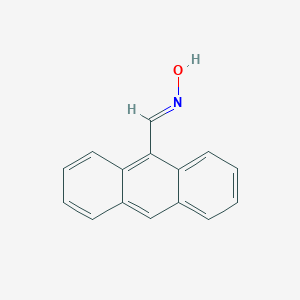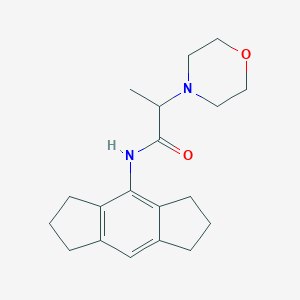
Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate, also known as EAEPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. EAEPC is a piperidine derivative that has been synthesized through various methods and has been studied for its mechanism of action and physiological effects.
作用机制
Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate acts as a selective sigma-1 receptor agonist, which leads to the modulation of various signaling pathways involved in neuronal function and survival. The sigma-1 receptor is a chaperone protein that is involved in the regulation of calcium signaling, ion channels, and various neurotransmitter systems. Activation of the sigma-1 receptor by Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate leads to the modulation of these pathways, which results in its physiological effects.
Biochemical and Physiological Effects:
Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of voltage-gated sodium channels, and the activation of GABAergic neurotransmission. These effects contribute to its anticonvulsant, antidepressant, and anxiolytic effects, making it a promising candidate for the treatment of various neurological disorders.
实验室实验的优点和局限性
One of the advantages of using Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate in lab experiments is its high affinity for the sigma-1 receptor, which makes it a valuable tool for studying the physiological and pathological processes involved in sigma-1 receptor signaling. However, one of the limitations of using Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate is its potential toxicity, which requires careful handling and monitoring in lab experiments.
未来方向
There are several future directions for research on Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate, including the investigation of its potential applications in the treatment of various neurological disorders, the development of more selective sigma-1 receptor agonists, and the identification of its downstream signaling pathways. Additionally, the investigation of its potential toxicity and side effects will be crucial for its development as a therapeutic agent.
Conclusion:
In conclusion, Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate is a promising compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Its high affinity for the sigma-1 receptor and its physiological effects make it a valuable tool for studying various neurological disorders. However, its potential toxicity and limitations in lab experiments require careful handling and monitoring. Future research on Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate will be crucial for its development as a therapeutic agent.
合成方法
Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate has been synthesized through various methods, including the reaction between piperidine and ethyl 4-chloro-2-oxobutanoate, the reaction between piperidine and ethyl 4-bromo-2-oxobutanoate, and the reaction between piperidine and ethyl 4-iodo-2-oxobutanoate. The most common method for synthesizing Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate involves the reaction between piperidine and ethyl 4-chloro-2-oxobutanoate, which yields Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate as a white crystalline powder.
科学研究应用
Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate has been studied for its potential applications in drug discovery and development. It has been found to have a high affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes, including pain perception, neuroprotection, and neurodegenerative diseases. Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate has also been shown to have anticonvulsant, antidepressant, and anxiolytic effects, making it a promising candidate for the treatment of various neurological disorders.
属性
分子式 |
C10H20N2O2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC 名称 |
ethyl 1-(2-aminoethyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C10H20N2O2/c1-2-14-10(13)9-3-6-12(7-4-9)8-5-11/h9H,2-8,11H2,1H3 |
InChI 键 |
FDWYQACDSWSSAS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)CCN |
规范 SMILES |
CCOC(=O)C1CCN(CC1)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylpiperidine](/img/structure/B232062.png)

![N-[(4-methoxy-6,11-dihydrodibenzo[b,e]thiepin-11-yl)methyl]-N,N-dimethylamine](/img/structure/B232073.png)
![Benzenesulfonic acid, 3,3'-azobis[6-[2-(4-nitro-2-sulfophenyl)ethenyl]-](/img/structure/B232075.png)
![N,N-dimethyl-4-[(4-phenylphenyl)diazenyl]aniline](/img/structure/B232076.png)
![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(dimethylamino)acetamide](/img/structure/B232077.png)
![2-[4-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232078.png)


![(6,6-dioxido-5,7-dihydrodibenzo[c,e]thiepin-5-yl)-N,N-dimethylmethanamine](/img/structure/B232088.png)
![3-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)amino]-1-propanol](/img/structure/B232089.png)
![10-(4-Methyl-1-piperazinyl)-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-3-ol](/img/structure/B232092.png)
![3-Chloro-5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-9-ol](/img/structure/B232093.png)
